2,6-Dichloro-5-fluoropyridin-3-amine

Vue d'ensemble

Description

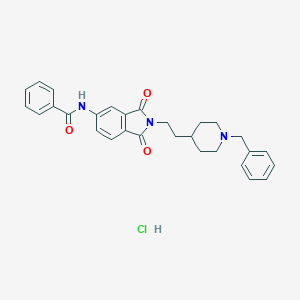

2,6-Dichloro-5-fluoropyridin-3-amine, or DCFPyA, is an organic compound that has been used in a variety of scientific research applications. It is an amine with a molecular formula of C6H4Cl2FN. The compound has a relatively low toxicity and is a colorless solid at room temperature. It is soluble in water and has a boiling point of about 248°C. DCFPyA has been used in the synthesis of a variety of compounds and has been studied for its potential use in a variety of scientific and medical applications.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- A study by Mi Zhi-yuan (2010) details the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine, highlighting the process of amine substitution and hydroxy substitution. This research emphasizes the high yield and purity of the synthesis process and explores the mechanism, which is attributed to keto-enol tautomerism in alkaline solution (Mi Zhi-yuan, 2010).

Chemoselective Functionalization

- Bryan W. Stroup et al. (2007) describe the chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine. They explored catalytic amination conditions leading to selective substitution at different positions on the pyridine ring. This study provides insights into the nuances of chemoselectivity in such compounds (Stroup et al., 2007).

Creating Structural Manifolds

- Research by M. Schlosser and Carla Bobbio (2002) on 5-chloro-2,3-difluoropyridine, an intermediate in pesticide manufacturing, illustrates the transformation of related compounds into various structural forms. This study underscores the versatility of these compounds in creating a range of different molecules, potentially useful in various scientific applications (Schlosser & Bobbio, 2002).

Synthesis of Amino and Chloro Derivatives

- E. S. Hand and D. Baker (1989) conducted a study on the synthesis of 2-chloro- and 2-amino-5-fluoropyridines, showcasing the preparation and characterization of these derivatives. This highlights the adaptability of fluoropyridines in synthesizing a variety of chemical structures (Hand & Baker, 1989).

Catalyst-Free Amination

- A. Abel et al. (2015) studied the catalyst-free reactions of 2-fluoropyridine with amines, focusing on the reactivity of 2-fluoro-5-halopyridines. This research contributes to the understanding of how such compounds can be functionalized without the need for catalysts, which is significant for simplifying synthesis processes (Abel et al., 2015).

Transition-Metal-Free Synthesis

- Yibiao Li et al. (2018) developed an efficient method for synthesizing 2-aminopyridine derivatives using 2-fluoropyridine and acetamidine hydrochloride. This method is notable for its high yield, chemoselectivity, and wide substrate adaptability, demonstrating a transition-metal-free approach (Li et al., 2018).

Synthesis of Novel Herbicides

- Peter L. Johnson et al. (2015) modified the cascade cyclization of fluoroalkyl alkynylimines to synthesize 4-amino-5-fluoropicolinates. This method facilitated the production of compounds potentially useful as herbicides, illustrating the application of fluoropyridines in agricultural chemistry (Johnson et al., 2015).

Propriétés

IUPAC Name |

2,6-dichloro-5-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2FN2/c6-4-2(8)1-3(9)5(7)10-4/h1H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXFNAPZHYQPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566399 | |

| Record name | 2,6-Dichloro-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-5-fluoropyridin-3-amine | |

CAS RN |

152840-65-8 | |

| Record name | 2,6-Dichloro-5-fluoro-3-pyridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152840658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-5-fluoro-3-pyridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53SL35HDF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)

![7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid](/img/structure/B120004.png)

![(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B120007.png)

![(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B120012.png)